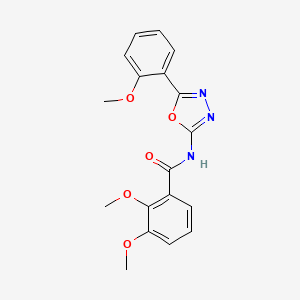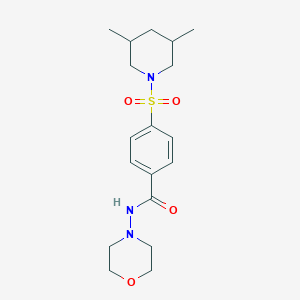
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide, also known as SMT-19969, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the enzyme PARP14, which plays a crucial role in various cellular processes such as DNA repair, inflammation, and immune response.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Modulating Activity
Compounds with morpholine and sulfonyl groups, similar to the one mentioned, have shown antimicrobial and modulating activities. For example, a study on the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine demonstrated its potential in combating resistant bacterial and fungal strains. This compound, by combining with antibiotics, could lower the minimum inhibitory concentration (MIC) necessary for effective treatment, suggesting a role in enhancing antibiotic efficacy against resistant pathogens (Oliveira et al., 2015).
Anticancer Research
The morpholine group is a common feature in various anticancer agents due to its ability to enhance solubility and bioavailability. For instance, some morpholine derivatives have been evaluated for their anticancer activity. These compounds have shown promising inhibition of cancer cell lines, indicating the potential of morpholine-containing compounds in cancer therapy research (Gaur et al., 2022).
Neurological Applications
Some derivatives containing morpholine and sulfonyl groups have been studied for their effects on neurological conditions. For example, an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for clinical administration, exhibited effectiveness in preclinical tests relevant to emesis and depression, highlighting the therapeutic potential of such compounds in treating neurological disorders (Harrison et al., 2001).
Antioxidant and Protective Effects
Compounds with sulfonyl and morpholine groups have also been investigated for their protective effects against oxidative stress. A study on dimethyl sulfoxide (DMSO), a solvent frequently used in scientific research, highlighted its ability to suppress excitotoxic death in hippocampal neurons, suggesting a potential use in treating neurodegenerative conditions (Lu & Mattson, 2001).
Antiviral Properties
Research on morpholine derivatives has extended to antiviral properties as well. For instance, a study on the synthesis and antiviral activity of morpholine substituted sulfonamide and urea derivatives against an avian paramyxovirus demonstrated significant antiviral activity, suggesting the utility of these compounds in developing new antiviral therapies (Selvakumar et al., 2018).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-14-11-15(2)13-21(12-14)26(23,24)17-5-3-16(4-6-17)18(22)19-20-7-9-25-10-8-20/h3-6,14-15H,7-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQDLKQAMCSIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

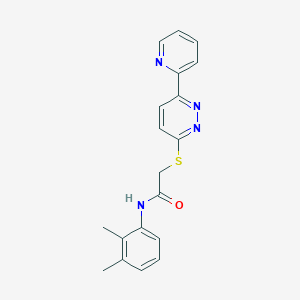
![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)
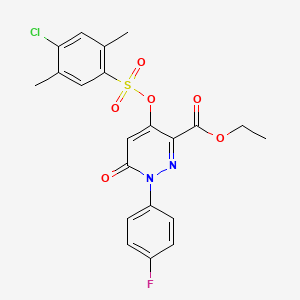
![5-(2-Chlorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2823374.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)
![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2823379.png)
![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2823381.png)
![Ethyl 1-[(4-butoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823382.png)
![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)

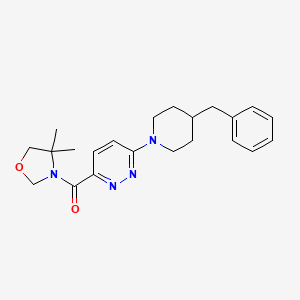
![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)
